4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide
Description
4-((6-Acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide is a synthetic small molecule characterized by a pyridazine core substituted with an acetamide group at position 6, linked via a thioether bond to a butanamide chain terminating in a quinolin-3-yl moiety. This structure combines pharmacophoric elements from heterocyclic systems (pyridazine and quinoline) known for their roles in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-quinolin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)21-17-8-9-19(24-23-17)27-10-4-7-18(26)22-15-11-14-5-2-3-6-16(14)20-12-15/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZUUGJZJWMPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide as an anticancer agent. The compound's structure suggests that it may interact with key molecular targets involved in cancer progression, particularly protein kinases.
Case Studies
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, a related compound was shown to significantly reduce cell viability at nanomolar concentrations, indicating strong potential for development as an anticancer therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. The quinoline moiety is known for its biological activity against various pathogens.
Antibacterial Properties
Research has indicated that compounds containing the quinoline structure can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. Preliminary screening has shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Antifungal Activity
Moreover, studies have also explored the antifungal properties of related compounds. Some derivatives have demonstrated effectiveness against fungal strains like Candida albicans, indicating a broad spectrum of antimicrobial activity .
Enzyme Inhibition
Another promising application of this compound lies in enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Inhibition of Acetylcholinesterase
The compound's structural features suggest it could function as an acetylcholinesterase inhibitor, which is relevant for conditions such as Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive functions .
Other Enzyme Targets
Additionally, there is ongoing research into its effects on other enzymes linked to cancer metabolism and drug resistance mechanisms. Compounds with similar scaffolds have been noted for their ability to modulate enzymatic activity critical for tumor progression and metastasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares key features with several classes of molecules discussed in the literature:
- Quinoline-acrylamide derivatives (e.g., compounds 6m, 6n, 6o in ): These feature a quinoline core linked to acrylamide or propenone groups.
- Substituted acetamide derivatives (e.g., 4a-h in ): These compounds integrate thiouracil or pyrimidine-thioether motifs with acetamide side chains. The target molecule differs by substituting pyridazine for pyrimidine and incorporating a longer butanamide chain, which may enhance solubility or receptor interaction .
Physicochemical and Spectroscopic Properties
Critical Analysis of Divergences and Limitations
- Synthetic Efficiency : The high yield of 4a (90.2%) in contrasts with the lower yields in (e.g., 53% for 6m), highlighting the impact of reaction conditions (e.g., acetonitrile reflux vs. stepwise coupling) .
Q & A
Basic: What are the key steps in synthesizing 4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide?
Methodological Answer:
The synthesis involves sequential coupling reactions:
Thioether Formation: React 6-acetamidopyridazine-3-thiol with a halogenated butanamide precursor under basic conditions (e.g., NaH/DMF) to form the thioether linkage.
Amide Coupling: Use carbodiimide-based coupling agents (e.g., HATU or EDC) to conjugate the quinolin-3-amine moiety to the butanamide intermediate .
Critical Parameters:
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane).
- Confirm intermediate structures using -NMR and LC-MS .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Solvent | DMF, DMSO, THF | DMF |
| Catalyst (HATU) | 1.0–2.0 eq. | 1.5 eq. |
Use response surface methodology (RSM) to model interactions and identify maxima in yield. Validate predictions with triplicate runs . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow experimental conditions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- FT-IR: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced: How can discrepancies in analytical data (e.g., NMR vs. LC-MS) be resolved?
Methodological Answer:
- Cross-Validation: Re-run analyses under standardized conditions (e.g., deuterated solvent purity, ionization mode in MS).
- Advanced Techniques:
- Statistical Analysis: Apply principal component analysis (PCA) to identify outlier data points caused by sample degradation or instrument drift .
Basic: What are plausible pharmacological targets for this compound?
Methodological Answer:
- Kinase Inhibition: The quinoline moiety suggests potential interaction with ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- Antimicrobial Activity: Pyridazine-thioether derivatives are known to disrupt bacterial cell membranes.
Validation: Perform docking studies (AutoDock Vina) against Protein Data Bank (PDB) targets, followed by enzymatic assays (e.g., fluorescence-based kinase assays) .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog Library Synthesis: Modify substituents (e.g., replace acetamide with sulfonamide, vary quinoline substituents).
- Data-Driven SAR: Use multivariate analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity. Example:
| Analog | R-Group | IC (nM) | logP |
|---|---|---|---|
| 1 | -COCH | 120 | 2.1 |
| 2 | -SOCH | 45 | 1.8 |
- Machine Learning: Train models on public datasets (ChEMBL) to predict novel analogs with enhanced potency .
Basic: What computational tools are suitable for modeling this compound’s reactivity?
Methodological Answer:
- Reactivity Prediction: Use Gaussian or ORCA for DFT calculations to map transition states and intermediates.
- Solvent Effects: Apply COSMO-RS to simulate solvent interactions during synthesis .
Advanced: How can metabolic stability be assessed preclinically?
Methodological Answer:
- In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 Inhibition: Use fluorogenic substrates to measure CYP3A4/2D6 inhibition.
- In Silico Tools: SwissADME or ADMET Predictor to estimate metabolic hotspots (e.g., labile thioether bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
